

An In-Depth Technical Guide to the Chemical Properties of Xylitol 5-Phosphate

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Compound of Interest

Compound Name: Xylitol 5-phosphate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylitol 5-phosphate is a key phosphorylated intermediate in the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism. This technical guide provides a comprehensive overview of the chemical properties of **xylitol 5-phosphate**, including its structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented, along with its metabolic significance. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Chemical and Physical Properties

Xylitol 5-phosphate, a five-carbon sugar alcohol phosphate, is a central metabolite in various organisms. Its chemical and physical properties are summarized in the table below. While specific experimental data for some properties of **xylitol 5-phosphate** are not readily available in the literature, estimations based on its parent molecule, xylitol, and other sugar phosphates are provided for a comprehensive understanding.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₁₃ O ₈ P	PubChem CID: 6420179[1]
Molecular Weight	232.13 g/mol	PubChem CID: 6420179[1]
IUPAC Name	[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate	PubChem CID: 6420179[1]
CAS Number	64913-51-5	PubChem CID: 6420179[1]
pKa Values (estimated)	pKa1: ~1-2, pKa2: ~6-7	Estimated based on other sugar phosphates.
Solubility	Highly soluble in water. Solubility in other solvents is expected to be low.	Inferred from the properties of xylitol and the hydrophilic nature of the phosphate group. Xylitol is very soluble in water and sparingly soluble in ethanol.[2]
Stability	Aqueous solutions are most stable at neutral pH. Hydrolysis of the phosphate ester is accelerated at acidic pH (around pH 4). For long-term storage, frozen solutions are recommended.	Based on general stability of sugar phosphates.
Reactivity	The phosphate group can participate in phosphorylation and dephosphorylation reactions catalyzed by kinases and phosphatases, respectively. The hydroxyl groups can undergo esterification and etherification reactions.	General chemical reactivity of sugar phosphates.

Appearance	White crystalline solid (as a salt).	Inferred from the properties of xylitol.[2]
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Structure

The chemical structure of **xylitol 5-phosphate** consists of a xylitol backbone with a phosphate group esterified at the C5 position.

Caption: Chemical structure of **xylitol 5-phosphate**.

Experimental Protocols

Synthesis and Purification of Xylitol 5-Phosphate

A well-established method for the synthesis and purification of **xylitol 5-phosphate** utilizes a cell extract of *Lactobacillus casei* CI-16.[3] This enzymatic approach offers high purity of the final product.

Materials:

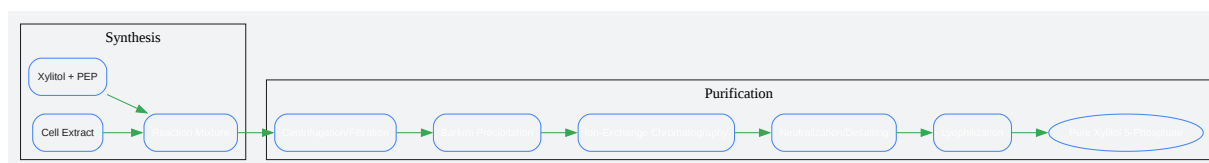
- *Lactobacillus casei* CI-16 cell culture
- Xylitol
- Phosphoenolpyruvate (PEP)
- Tris-HCl buffer
- Magnesium chloride (MgCl_2)
- Barium acetate
- Dowex 1-X8 resin (chloride form)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Ethanol

Protocol:

- Preparation of Cell Extract:
 - Grow *Lactobacillus casei* CI-16 in a suitable culture medium.
 - Harvest the cells by centrifugation.
 - Wash the cells with a suitable buffer (e.g., Tris-HCl).
 - Resuspend the cells in the same buffer and disrupt them by sonication or French press to obtain a cell-free extract.
 - Centrifuge the disrupted cell suspension to remove cell debris. The supernatant is the cell extract containing the necessary enzymes.
- Enzymatic Synthesis:
 - Prepare a reaction mixture containing the cell extract, xylitol, PEP, and MgCl_2 in a Tris-HCl buffer (pH 7.5).
 - Incubate the mixture overnight at an optimal temperature (e.g., 37°C).
- Purification:
 - Centrifugation and Filtration: Centrifuge the reaction mixture to remove any precipitated proteins and filter the supernatant.
 - Barium Precipitation: Add barium acetate to the filtered supernatant to precipitate the **xylitol 5-phosphate** as a barium salt.
 - Ion-Exchange Chromatography: Dissolve the barium salt of **xylitol 5-phosphate** in a minimal amount of dilute HCl and apply it to a Dowex 1-X8 column (chloride form).
 - Wash the column with deionized water to remove unreacted xylitol and other non-anionic components.

- Elute the **xylitol 5-phosphate** with a linear gradient of HCl.
- Neutralization and Desalting: Neutralize the fractions containing **xylitol 5-phosphate** with NaOH. Desalt the solution by a suitable method, such as gel filtration or by passing it through a mixed-bed ion-exchange resin.
- Lyophilization: Lyophilize the desalted solution to obtain pure **xylitol 5-phosphate** as a white powder.
- Purity Analysis:
 - Assess the purity of the final product by thin-layer chromatography (TLC) and enzymatic analysis.[3]



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Caption: Workflow for the synthesis and purification of **xylitol 5-phosphate**.

Quantitative Analysis of Xylitol 5-Phosphate

Several analytical methods can be employed for the quantitative analysis of **xylitol 5-phosphate**. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method.[4][5] An enzymatic assay can also be developed for its quantification.

2.2.1. HPLC-MS Method

- Principle: This method separates **xylitol 5-phosphate** from other components in a sample using HPLC, followed by detection and quantification using a mass spectrometer.
- Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
- Column: A suitable column for polar anionic compounds, such as a porous graphitic carbon (PGC) column or a mixed-mode anion exchange and reversed-phase column.
- Mobile Phase: A gradient of aqueous ammonium acetate or ammonium carbonate and an organic solvent like acetonitrile.
- Mass Spectrometry: Operated in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the deprotonated **xylitol 5-phosphate** molecule ($[M-H]^-$).
- Quantification: A standard curve is generated using known concentrations of purified **xylitol 5-phosphate** to quantify the amount in unknown samples.

2.2.2. Enzymatic Assay (Proposed Protocol)

This proposed protocol is based on the enzymatic determination of xylitol, which can be adapted for **xylitol 5-phosphate** after enzymatic dephosphorylation.

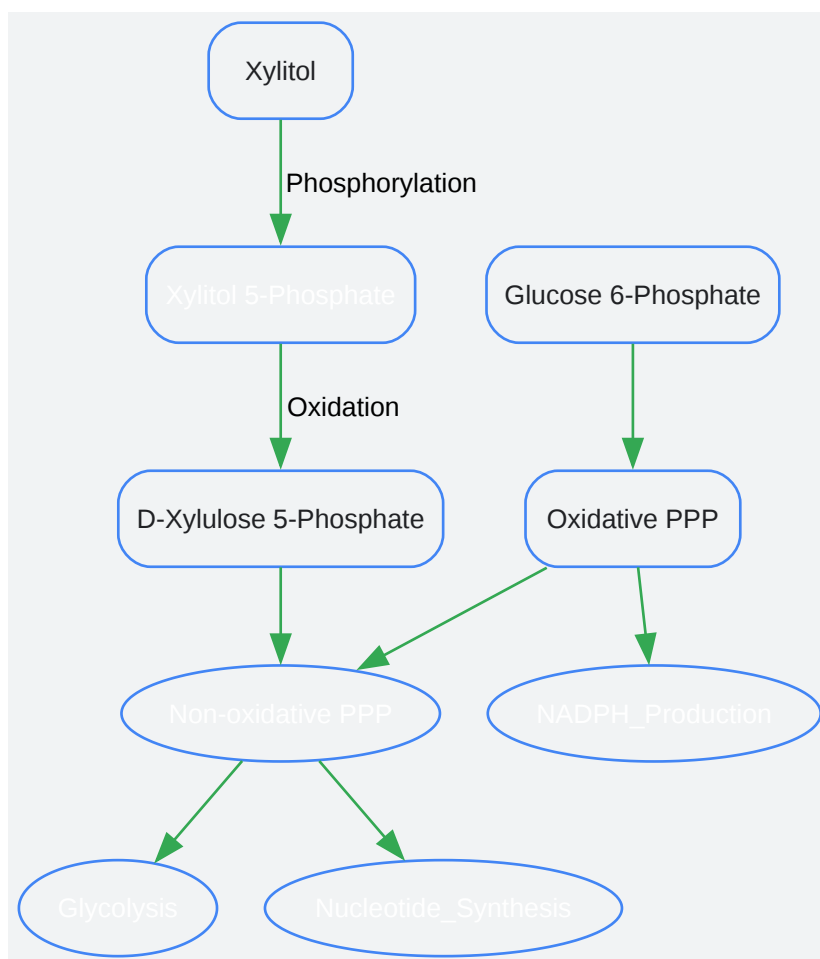
- Principle: **Xylitol 5-phosphate** is first hydrolyzed to xylitol by a phosphatase. The resulting xylitol is then oxidized by a specific dehydrogenase, and the concomitant reduction of a chromogenic or fluorogenic substrate is measured.
- Materials:
 - Alkaline phosphatase
 - Xylitol dehydrogenase
 - NAD^+ (or $NADP^+$)
 - A suitable chromogenic reagent (e.g., INT - iodonitrotetrazolium chloride) and diaphorase for colorimetric detection, or a fluorometer for fluorescent detection.

- Buffer solution (e.g., phosphate buffer, pH 8.6)
- **Xylitol 5-phosphate** standard solutions
- Protocol:
 - Dephosphorylation: Incubate the sample containing **xylitol 5-phosphate** with alkaline phosphatase in a suitable buffer to convert it to xylitol.
 - Enzymatic Reaction: Add xylitol dehydrogenase and NAD^+ to the reaction mixture. This will oxidize xylitol to D-xylulose and reduce NAD^+ to NADH.
 - Detection:
 - Colorimetric: Add INT and diaphorase. The NADH produced will reduce INT to a colored formazan product, which can be measured spectrophotometrically at its maximum absorbance (e.g., 492 nm).[6]
 - Fluorometric: Measure the increase in fluorescence due to the production of NADH.
 - Quantification: Prepare a standard curve using known concentrations of **xylitol 5-phosphate** and use it to determine the concentration in the unknown samples.

Signaling Pathways and Metabolic Role

Xylitol 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis.[7][8] The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.

In many microorganisms, xylitol is taken up and phosphorylated to **xylitol 5-phosphate**.[9] This intermediate can then be oxidized to D-xylulose-5-phosphate, which enters the non-oxidative branch of the PPP.



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Caption: Role of **xylitol 5-phosphate** in the pentose phosphate pathway.

Conclusion

Xylitol 5-phosphate is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical properties, synthesis, and biological role is critical for researchers in various fields, including biochemistry, microbiology, and drug development. This technical guide provides a consolidated resource of the current knowledge on **xylitol 5-phosphate**, aiming to facilitate further research and application of this key metabolic intermediate. While some specific quantitative data remains to be experimentally determined, the information presented here offers a solid foundation for its study and utilization.

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